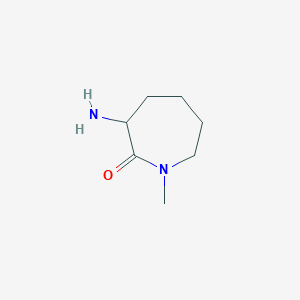

3-Amino-1-methylazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUTYTQBQFQORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269513 | |

| Record name | 3-Aminohexahydro-1-methyl-2H-azepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91417-30-0 | |

| Record name | 3-Aminohexahydro-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91417-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminohexahydro-1-methyl-2H-azepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 1 Methylazepan 2 One

Retrosynthetic Analysis Approaches for Azepan-2-one (B1668282) Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the azepan-2-one (also known as ε-caprolactam) scaffold, the primary disconnection strategies involve cleaving the amide bond. This leads to two main precursor types:

Linear Amino-Carboxylic Acids: The most direct precursor is a 6-aminocaproic acid derivative. A disconnection of the amide C-N bond reveals this linear precursor, which can be cyclized to form the seven-membered ring.

Cyclic Ketones: An alternative approach involves envisioning the lactam as the product of a ring expansion. In this case, a six-membered carbocycle, such as a cyclohexanone (B45756) derivative, serves as the synthetic precursor. Key bond-forming events in this strategy involve the insertion of a nitrogen atom into the carbocyclic ring.

These fundamental disconnections pave the way for the various forward-synthetic methodologies discussed below.

Classical Synthetic Routes to Azepan-2-one Systems

The construction of the core azepan-2-one ring system is well-established, with several classical methods being industrially and academically significant.

Ring Expansion Methodologies from Precursors

Ring expansion reactions provide a powerful means to convert readily available carbocycles into larger heterocyclic systems. For azepan-2-one synthesis, cyclohexanone is the typical starting material. Two of the most prominent methods are the Beckmann rearrangement and the Schmidt reaction. byjus.comwikipedia.org

Beckmann Rearrangement: This acid-catalyzed reaction transforms an oxime into an amide. wikipedia.orgalfa-chemistry.com The process begins with the conversion of cyclohexanone to cyclohexanone oxime. Treatment of the oxime with a strong acid, such as sulfuric acid, protonates the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This departure triggers a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. wikipedia.orgalfa-chemistry.com Subsequent attack by water and tautomerization yields ε-caprolactam. masterorganicchemistry.com The archetypal industrial synthesis of caprolactam for the production of Nylon 6 relies on this reaction. wikipedia.org

Schmidt Reaction: The Schmidt reaction offers a direct conversion of a cyclic ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.org The mechanism involves the protonated ketone undergoing nucleophilic attack by the azide. Following dehydration and rearrangement with the loss of dinitrogen gas, a nitrilium ion is formed, which is then hydrated to produce the lactam. libretexts.org While effective, the use of highly toxic and explosive hydrazoic acid is a significant drawback. The intramolecular version of the Schmidt reaction is also a useful method for synthesizing bicyclic lactams. nih.govpublish.csiro.au

| Method | Precursor | Key Reagent | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone Oxime | Strong Acid (e.g., H₂SO₄) | Nitrilium ion | Industrially scalable, high yield | Requires pre-formation of the oxime |

| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (HN₃) | Nitrilium ion | Direct conversion from ketone | Use of toxic and explosive reagents |

Cyclization Reactions in Lactam Formation

The formation of lactams through the intramolecular cyclization of amino acids is a fundamental and widely used synthetic strategy. byjus.comwikipedia.org This method is particularly efficient for forming five- and six-membered rings, but can also be applied to the synthesis of seven-membered azepan-2-ones. pearson.com

The process involves the formation of an amide bond between the amine and carboxylic acid functionalities within the same molecule, typically 6-aminocaproic acid or its derivatives. wikipedia.org This reaction is often driven by thermal dehydration or by using coupling agents that activate the carboxylic acid. More recently, oxidative cyclization of amino alcohols has emerged as an environmentally friendly approach, generating hydrogen as the only byproduct. jchemlett.com This method has been effectively catalyzed by various ruthenium-based systems. jchemlett.com

Direct and Indirect Approaches to 3-Amino-1-methylazepan-2-one Synthesis

Synthesizing the specific target molecule, this compound, requires strategies to introduce the amino group at the C3 position and the methyl group at the N1 position.

Indirect Approaches: A common strategy involves first constructing a functionalized azepan-2-one ring and then converting the functional group into an amine. For instance, one could start with the synthesis of a 3-bromo-1-methylazepan-2-one (B11897450) intermediate. Subsequent nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would yield the desired product. Alternatively, α-amination of an N-methyl caprolactam enolate could be achieved using electrophilic aminating agents.

Direct Approaches: More convergent strategies aim to build the ring with the amino functionality already in place or introduced during the key cyclization step. For example, a ring-closing metathesis (RCM) reaction of a suitably designed α-amino acrylamide (B121943) precursor can provide direct access to functionalized α-amino caprolactams. lookchem.com Another approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which has been shown to produce substituted azepine derivatives. nih.gov While these methods provide the core 3-amino-azepan-2-one structure, subsequent N-methylation would be required to complete the synthesis. N-Methylcaprolactam itself is a known compound, and its synthesis can inform the N-methylation step of the target molecule. nih.govsigmaaldrich.com

Stereoselective and Asymmetric Synthesis of Azepan-2-one Derivatives

Introducing stereocenters in a controlled manner is crucial for developing chiral molecules. The synthesis of enantiomerically pure this compound requires asymmetric methodologies.

Enantioselective Pathways

Achieving enantioselectivity in the synthesis of azepan-2-one derivatives can be approached in several ways. One strategy involves the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, chiral dirhodium carboxylate catalysts have been used for the highly selective asymmetric intramolecular C-H functionalization of enoldiazoacetamides to produce cis-β-lactams with high enantiomeric excess (up to 99% ee). rsc.orgnih.gov While focused on four-membered rings, the principles of using chiral catalysts to guide C-H insertion could be adapted to larger ring systems.

Another approach involves starting from a chiral precursor. For instance, an enantioselective synthesis of [b]-annulated azepane scaffolds has been developed starting from optically active, cyclic α-allyl-β-oxoesters. chemistryviews.org A key step involves a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed hydrogenation and reductive amination to form the azepane ring stereoselectively. chemistryviews.org Similarly, stereoselective synthesis of hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction on a sugar-derived starting material, which controls the formation of a new C-N bond with high regio- and stereocontrol. nih.gov These strategies, which build the chiral center into the molecule early and carry it through the synthesis, are powerful tools for accessing specific stereoisomers of complex molecules like this compound.

| Strategy | Key Reaction | Chiral Source | Example Application | Reported Selectivity |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | Intramolecular C-H Functionalization | Chiral Dirhodium Carboxylate Catalyst | Synthesis of cis-β-lactams | Up to 99% enantiomeric excess nih.gov |

| Chiral Pool Synthesis | Tethered Aminohydroxylation | Sugar-derived Precursor (D-mannose) | Synthesis of Pentahydroxyazepanes | Complete regio- and stereocontrol nih.gov |

| Substrate-Controlled Synthesis | Reductive Amination | Optically active α-allyl-β-oxoester | Synthesis of [b]-annulated Azepanes | Stereoselective formation of trans-product chemistryviews.org |

Diastereoselective Control in Compound Synthesis

There are no specific, documented methods detailing the diastereoselective synthesis of this compound. While the principles of diastereoselective synthesis are widely applied to create stereochemically defined molecules, the application of these techniques to this particular substituted caprolactam has not been published. Research in related areas, such as the diastereoselective synthesis of other amino ketone derivatives and various lactams, exists, but a direct transfer of these methods to the target compound is not reported.

Chemical Reactivity and Derivatization of 3 Amino 1 Methylazepan 2 One

Reaction Pathways of the Azepan-2-one (B1668282) Ring System

The azepan-2-one ring, a derivative of ε-caprolactam, is a cyclic amide that can undergo several characteristic reactions. While more stable than smaller lactam rings like β-lactams, it still possesses sufficient reactivity for various transformations. wikipedia.org

Ring-Opening Reactions: The amide bond within the lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to hydrolysis. This reaction yields the corresponding amino acid, 3-amino-6-(methylamino)hexanoic acid. A more significant reaction pathway is the anionic ring-opening polymerization, a common method for synthesizing polyamides (nylons). researchgate.netusm.edu For 3-Amino-1-methylazepan-2-one, this polymerization would lead to a functionalized polyamide with pendant amino groups.

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the lactam into a cyclic amine, specifically 1-methylazepan-3-amine.

Lactam-Lactim Tautomerism: Lactams can exist in equilibrium with their tautomeric form, known as lactims. wikipedia.org This involves the migration of a proton from the nitrogen to the carbonyl oxygen, forming an imidic acid. While this equilibrium typically favors the lactam form, the formation of the lactim intermediate can be crucial in certain reactions, activating the C2 position for nucleophilic attack.

Table 1: Key Reactions of the Azepan-2-one Ring

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis (Ring Opening) | H₃O⁺ or OH⁻, heat | Linear Amino Acid |

| Anionic Polymerization | Strong base (e.g., NaH), initiator | Functionalized Polyamide |

| Reduction | LiAlH₄, THF | Cyclic Diamine |

Reactivity of the 3-Amino Substituent

The primary amino group at the C3 position is a key site of nucleophilicity and is readily derivatized through various reactions common to primary amines.

Acylation and Sulfonylation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy for introducing a wide range of functional groups and for protecting the amine during other transformations. nih.gov

Alkylation and Arylation: Nucleophilic substitution reactions with alkyl halides or related electrophiles can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to substituted amines.

Diazotization: Treatment with nitrous acid (HONO) can convert the primary amino group into a diazonium salt. While often unstable, these intermediates can be displaced by various nucleophiles (e.g., halides, hydroxyl, cyano groups) to introduce new substituents at the C3 position.

Imine Formation: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). These imines are versatile intermediates for further synthetic manipulations. mdpi.com

Reactivity of the N-Methyl Substituent

The N-methyl group on the lactam nitrogen significantly influences the molecule's reactivity. Unlike a secondary lactam (N-H), the N-methylated nitrogen is a tertiary amide and cannot be deprotonated or acylated. Its primary influence is electronic; the methyl group is weakly electron-donating, which can slightly increase the electron density on the carbonyl oxygen, potentially affecting its reactivity towards electrophiles. While the methyl group itself is generally unreactive, its presence prevents N-substitution reactions that are possible with unsubstituted ε-caprolactam. biorxiv.org

Mechanistic Studies of Key Transformations Involving this compound

The unique combination of functional groups in this compound allows for complex transformations that proceed through specific reactive intermediates.

Iminium ions are crucial cationic intermediates in numerous organic reactions, serving as potent electrophiles. nih.gov They can be generated from this compound through the condensation of the 3-amino group with a carbonyl compound. nih.gov A subsequent acid-mediated cyclization, such as a Pictet-Spengler-type reaction, could then occur if an appropriate aromatic group is attached to the nitrogen.

Alternatively, an iminium ion can be formed via an intramolecular cyclization process following the deprotection of a masked aldehyde in a precursor molecule, leading to the formation of bicyclic structures. mdpi.com The presence of the lactam ring and the N-methyl group can influence the stability and subsequent reaction pathways of these iminium intermediates.

Cycloaddition reactions offer a powerful method for constructing cyclic systems. For this compound, the key to participating in such reactions lies in its potential to form an enamine or an enamine-like intermediate.

[2+2] Cycloadditions: The Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine, is a classic method for synthesizing β-lactams. nih.govrsc.org While not directly applicable to the pre-formed lactam, derivatives of this compound could be designed to participate in related [2+2] reactions.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. researchgate.net The enamine tautomer of this compound could potentially act as a dipolarophile, reacting with dipoles such as nitrones or azides. mdpi.commdpi.com This pathway provides a route to complex heterocyclic systems fused to the azepane core. The mechanism can be concerted or stepwise, often depending on the polarity of the reactants. mdpi.com

Table 2: Potential Cycloaddition Pathways

| Reaction Type | Reactive Intermediate | Potential Partner | Product Type |

|---|---|---|---|

| [3+2] Cycloaddition | Enamine tautomer | Nitrones, Azides, Nitrile Oxides | Fused five-membered heterocycles |

| Diels-Alder [4+2] | Enamine tautomer (as dienophile) | Electron-deficient dienes | Fused six-membered rings |

Synthesis of Advanced Derivatives for Research Applications

The versatile reactivity of this compound makes it an attractive scaffold for creating libraries of complex molecules for research, particularly in medicinal chemistry and materials science.

Peptidomimetics: The amino group can be used as an anchor point to attach amino acids or peptide fragments, creating peptidomimetic structures with the rigid azepan-2-one backbone.

Fused Heterocyclic Systems: Intramolecular cyclization reactions, such as those proceeding through iminium ion intermediates, can be employed to synthesize novel bicyclic and tricyclic heterocyclic systems. For example, a derivative containing an N-chloroacetyl group could undergo intramolecular cyclization to form a piperazinone-fused structure.

Functional Polymers: By incorporating this compound as a monomer in ring-opening polymerization, polyamides with regularly spaced, reactive primary amine side chains can be produced. These pendant amines can then be further functionalized, for example, by attaching bioactive molecules, cross-linking agents, or chelating groups. usm.edu

The synthesis of these advanced derivatives often involves a multi-step approach, utilizing protecting group strategies to selectively modify different parts of the molecule. researchgate.netmdpi.com

Scaffold Modification and Functionalization

The core structure of this compound, the azepan-2-one ring, can be synthetically modified to alter its physicochemical properties. While specific studies on the scaffold modification of this exact molecule are not extensively detailed in publicly available literature, general synthetic strategies for related azepinone and azepane derivatives provide insights into potential transformations.

Ring Modification Strategies: General methodologies for the synthesis of functionalized azepinone scaffolds often involve cycloaddition reactions. For instance, (4+3) cycloadditions can be employed to construct the seven-membered azepinone ring with various substituents. Another approach involves cascade C-H functionalization and amidation reactions, which allow for the formation of complex azepinone derivatives from simpler precursors.

Conformational Considerations: The conformation of the seven-membered ring in substituted ε-caprolactams, such as this compound, is a crucial factor in its reactivity and biological activity. Studies on analogous substituted caprolactams have shown that they typically adopt a chair-like conformation. The substituents on the ring can influence this conformation, dictating the orientation of functional groups and thereby affecting their accessibility for further reactions.

Introduction of Diverse Chemical Moieties

The primary amino group at the 3-position of this compound is a versatile handle for the introduction of a wide array of chemical moieties through various chemical reactions. These modifications are instrumental in exploring the structure-activity relationships of its derivatives. Common derivatization strategies for primary amines can be applied to introduce new functionalities.

N-Alkylation, N-Acylation, and N-Arylation: The amino group can readily undergo N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation with aryl halides under appropriate catalytic conditions. These reactions lead to the formation of secondary amines, amides, and arylamines, respectively, significantly diversifying the chemical space around the core scaffold.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the 3-amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives. These functional groups are known to be important pharmacophores in various drug molecules due to their ability to form strong hydrogen bonds with biological targets.

Peptide Coupling: The amino group of this compound can also serve as a nucleophile in peptide coupling reactions. Utilizing standard peptide coupling reagents, this compound can be incorporated into peptide chains, leading to the synthesis of peptidomimetics with constrained conformations conferred by the azepan-2-one ring.

Below is a table summarizing potential derivatization reactions at the 3-amino position of this compound based on general reactivity of primary amines.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| N-Alkylation | Alkyl halide | Secondary amine |

| N-Acylation | Acyl chloride/Anhydride | Amide |

| N-Arylation | Aryl halide, Palladium catalyst | Arylamine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

| Peptide Coupling | Amino acid, Coupling reagent | Peptide bond |

Structural Elucidation and Conformational Analysis of 3 Amino 1 Methylazepan 2 One and Its Analogs

Computational Approaches to Molecular Structure and Dynamics

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For 3-Amino-1-methylazepan-2-one and its analogs, computational approaches are invaluable for understanding conformational preferences, electronic structure, and reactivity. These methods allow for a detailed exploration of the molecule's potential energy surface and the prediction of various physicochemical properties.

Density Functional Theory (DFT) Calculations and Conformational Analysis

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are employed to optimize the geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. The process involves finding the minimum energy structure on the potential energy surface. For flexible seven-membered rings like the azepane core, this process is crucial for identifying various stable conformers (e.g., chair, boat, twist-chair).

Research on related cyclic compounds often utilizes functionals like Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) combined with basis sets such as 6-31G(d,p) to perform geometry optimizations. semanticscholar.orgsapub.orgmdpi.com Conformational analysis of this compound would involve a systematic search of the potential energy surface to locate all low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The orientation of the amino group (axial vs. equatorial) significantly influences the stability of each conformer due to steric and electronic effects.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair 1 | Equatorial | 0.00 |

| Twist-Chair 2 | Axial | 1.25 |

| Boat 1 | Equatorial | 2.50 |

| Boat 2 | Axial | 3.80 |

| Chair | Equatorial | 1.80 |

Note: This data is illustrative and based on typical findings for substituted cycloheptane (B1346806) systems.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods are available for structural analysis. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data. mendeley.com

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative. wikipedia.org These methods simplify the complex equations of quantum mechanics and use parameters derived from experimental data to compensate. wikipedia.orgoipub.com Due to their speed, semi-empirical methods are particularly useful for initial conformational searches on large molecules, quickly identifying a set of plausible low-energy structures that can then be subjected to more rigorous DFT or ab initio calculations for refinement. oipub.com

Tautomeric Equilibrium Investigations

Tautomerism is a key consideration for this compound, which can potentially exist in equilibrium between its amide form and its iminol (or enol-imine) tautomer. This prototropic tautomerism involves the migration of a proton. While amino-substituted heterocycles typically exist predominantly in the amino (amide) form, the relative stability can be influenced by substitution and solvent effects. researchgate.netmdpi.com

Computational chemistry can quantify the relative energies of these tautomers and the energy barrier for their interconversion. nih.gov DFT calculations can be used to optimize the geometries of both the amide and iminol forms and calculate their respective energies. The inclusion of solvent models (either continuum models or explicit solvent molecules) is often mandatory to accurately reproduce experimental observations, as intermolecular hydrogen bonding can significantly stabilize one tautomer over another. mdpi.com

Table 2: Calculated Relative Stabilities of Amide-Iminol Tautomers

| Tautomer | Phase | Relative Free Energy (kcal/mol) |

|---|---|---|

| Amide | Gas Phase | 0.00 |

| Iminol | Gas Phase | +8.5 |

| Amide | Water (PCM) | 0.00 |

| Iminol | Water (PCM) | +6.2 |

Note: This data is hypothetical. PCM refers to the Polarizable Continuum Model for solvation.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). sapub.orgresearchgate.net For this compound, the MEP map would highlight the nucleophilic regions, such as the lone pairs on the oxygen and nitrogen atoms, which are potential sites for electrophilic attack. Conversely, it would identify electrophilic regions, such as the hydrogens of the amino group. nih.gov

Table 3: Predicted FMO and MEP Characteristics for this compound

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Associated with the amino and carbonyl groups; indicates nucleophilic sites. |

| LUMO Energy | +1.2 eV | Distributed over the carbonyl group; indicates electrophilic site. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Most Negative MEP | Carbonyl Oxygen | Primary site for electrophilic attack and hydrogen bond donation. |

| Positive MEP | Amino Group Hydrogens | Site for nucleophilic attack and hydrogen bond acceptance. |

Note: Values are illustrative and typical for similar heterocyclic amines.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide a wealth of information about the electronic nature of a molecule beyond FMO and MEP analysis. Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify chemical reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons from the environment. semanticscholar.org

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be performed to gain deeper insight into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and charge delocalization. researchgate.net These analyses help to rationalize the molecule's structure, stability, and reactivity based on its electronic framework.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical Studies and Mechanistic Insights on 3 Amino 1 Methylazepan 2 One Chemistry

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Amino-1-methylazepan-2-one. These theoretical studies would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Methods like Density Functional Theory (DFT) are often employed for this purpose, providing a balance between computational cost and accuracy.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity and stability. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Another important tool is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms, indicating their respective roles in potential intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and transition states.

For instance, in a hypothetical reaction where the amino group of this compound acts as a nucleophile, computational models could be used to explore the reaction pathway. This would involve calculating the energies of the reactants, the transition state where a new bond is forming, and the final product. By comparing the energies of different possible pathways, the most energetically favorable mechanism can be determined. These models can also provide detailed information about the geometry of the transition state, offering insights into the factors that control the reaction's outcome.

Transition State Analysis and Energy Barriers

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Identifying the structure and energy of the transition state is a primary goal of computational reaction mechanism studies. Transition state theory allows for the calculation of reaction rates from the properties of the transition state.

For a reaction involving this compound, computational chemists would use various algorithms to locate the transition state structure. Once found, a frequency calculation is performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. This analysis is crucial for understanding and predicting the kinetics of chemical processes.

Solvent Effects on Molecular Properties and Reactivity

Reactions are typically carried out in a solvent, which can have a significant impact on the properties and reactivity of the solute molecules. Computational models can account for solvent effects in two primary ways: explicit and implicit solvation models.

In an explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions such as hydrogen bonding. However, this approach is computationally expensive. An implicit solvent model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. This method is more computationally efficient and often provides a good approximation of the bulk solvent effects on the molecular properties and reaction energy profiles of this compound. The choice of solvent can influence the stability of charged intermediates and transition states, thereby altering reaction rates and pathways.

Principles of Asymmetric Induction in Stereoselective Reactions

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). In stereoselective reactions, one enantiomer is formed in preference to the other. Understanding the principles of asymmetric induction is key to controlling the stereochemical outcome of reactions involving this compound.

Computational modeling can provide significant insights into the origins of stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which product will be favored. For example, in a reaction where a new stereocenter is formed, there will be two diastereomeric transition states. The energy difference between these transition states will determine the enantiomeric or diastereomeric excess of the product. These calculations can reveal the specific steric and electronic interactions in the transition state that are responsible for the observed stereoselectivity, guiding the design of more efficient stereoselective syntheses.

Applications of 3 Amino 1 Methylazepan 2 One in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The primary application of 3-Amino-1-methylazepan-2-one in organic synthesis is its role as a chiral building block. The enantiomerically pure form, specifically (S)-3-Amino-1-methylazepan-2-one, is commercially available, providing chemists with a ready source of chirality for asymmetric synthesis. sigmaaldrich.combldpharm.com Chiral building blocks are crucial in medicinal chemistry and drug discovery, where the stereochemistry of a molecule often dictates its biological activity and efficacy. iupac.orgacs.org

The utility of this compound lies in the predictable three-dimensional arrangement of its functional groups. The chiral center at the C3 position allows for the stereocontrolled introduction of substituents, guiding the formation of subsequent stereocenters in a synthetic sequence. Functionalized amino caprolactams, the class of compounds to which this compound belongs, are recognized as versatile intermediates for synthesizing analogues of natural products. lookchem.com The presence of both a nucleophilic amino group and a lactam moiety offers dual reactivity, enabling chemists to perform sequential or one-pot reactions to elaborate the core structure into more complex molecules with high degrees of stereochemical purity.

Table 1: Chemical Properties of (S)-3-Amino-1-methylazepan-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 209983-96-0 | bldpharm.com |

| Molecular Formula | C₇H₁₄N₂O | sigmaaldrich.com |

| Molecular Weight | 142.20 g/mol | sigmaaldrich.com |

| Chirality | (S)-configuration | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Utility in the Synthesis of Scaffolds with Potential Biological Relevance

The rigid framework of this compound makes it an attractive scaffold for the development of new chemical entities with potential biological activity. Lactams, particularly those with chiral centers, are prevalent components in a wide array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry. mdpi.com The seven-membered caprolactam ring is a structural motif found in various bioactive compounds, and its derivatives are of considerable interest in pharmaceutical research. lookchem.com

By using this compound as a starting point, chemists can generate libraries of diverse compounds. The amino group can be acylated, alkylated, or used in condensation reactions to attach various side chains, while the lactam ring can potentially be opened or modified. This modular approach allows for the systematic exploration of the chemical space around the core azepanone scaffold to identify molecules with desired therapeutic properties. The development of small-molecule libraries based on amino caprolactam structures is a recognized strategy for discovering compounds that mimic the features of natural products. lookchem.com

The bifunctional nature of this compound makes it a promising precursor for the synthesis of fused heterocyclic systems. Nitrogen-containing heterocycles are of immense importance, forming the core of countless pharmaceuticals. researchgate.net The amino group on the azepanone ring can act as a key nucleophile to initiate cyclization reactions with appropriate electrophilic partners.

For instance, the reaction of the amino group with a dicarbonyl compound or its equivalent could lead to the formation of a new ring fused to the caprolactam core. This strategy is a common method for constructing complex heterocyclic frameworks, such as those found in alkaloids and other natural products. mdpi.comlongdom.org While specific examples of such transformations starting directly from this compound are not extensively detailed in the literature, the fundamental reactivity of the molecule supports its potential as a synthon for building diverse fused systems, including pyrazines, pyrimidines, or other nitrogen-containing heterocycles.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Potential Fused Ring System |

|---|---|

| α-Diketone | Fused Pyrazine |

| β-Ketoester | Fused Pyrimidinone |

Applications in Catalysis or Ligand Design

In the realm of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the enantioselectivity of chemical reactions. Chiral amines and their derivatives are foundational components of many successful ligand classes. acs.org The structure of this compound, possessing a stereogenic center in proximity to a nitrogen atom, makes it an intriguing candidate for development into a novel chiral ligand.

The amino group can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties, transforming the molecule into a bidentate or multidentate ligand. When complexed with a transition metal (e.g., rhodium, iridium, palladium), the resulting chiral complex could create a highly organized and asymmetric environment around the metal center. This chiral pocket would influence the binding of substrates and facilitate reactions with high enantioselectivity. Although specific applications of this compound as a ligand are not yet widely reported, its structural characteristics align well with the established principles of modern chiral ligand design, suggesting a promising area for future research and development.

Molecular Interactions and Biological Relevance of 3 Amino 1 Methylazepan 2 One Mechanistic Focus

Theoretical Framework for Molecular Target Identification

The initial step in characterizing the biological relevance of a novel compound like 3-Amino-1-methylazepan-2-one involves the identification of its potential molecular targets. Computational methods provide a powerful and efficient means to generate hypotheses about these targets, which can then be validated experimentally. nih.govnih.govoup.comresearchgate.net These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle that molecules with similar structures often exhibit similar biological activities. mdpi.com By comparing the structural and physicochemical properties of this compound to databases of known active compounds, it is possible to infer potential targets. Techniques such as similarity searching, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are central to this approach. nvidia.comnih.gov A pharmacophore model, for instance, represents the essential three-dimensional arrangement of functional groups required for biological activity. youtube.comresearchgate.netvolkamerlab.org

Structure-based methods, conversely, require the three-dimensional structure of potential biological targets. mdpi.com Techniques like molecular docking can then be used to predict the binding orientation and affinity of this compound to the active site of a protein. wikipedia.orgnih.gov This approach allows for the screening of large libraries of potential protein targets to identify those with the highest predicted binding affinity for the compound.

A hypothetical workflow for the theoretical identification of molecular targets for this compound is presented below:

| Step | Method | Description | Hypothetical Outcome for this compound |

| 1 | Ligand-Based Virtual Screening | Comparison of the 2D and 3D structure of the compound against databases of known bioactive molecules. | Identification of potential targets such as GABA receptors or certain proteases due to structural similarities with known modulators. |

| 2 | Pharmacophore Modeling | Generation of a 3D pharmacophore model based on the structure of this compound and screening it against a database of protein structures. | The model may highlight key features like a hydrogen bond donor (amino group), a hydrogen bond acceptor (carbonyl group), and a hydrophobic region (methyl group and azepane ring). |

| 3 | Structure-Based Virtual Screening (Molecular Docking) | Docking of this compound into the binding sites of a panel of computationally derived or experimentally determined protein structures. | High docking scores against specific subtypes of serine proteases or voltage-gated ion channels, suggesting potential interactions. |

| 4 | Target Prioritization | Ranking of potential targets based on docking scores, pharmacophore fit, and biological plausibility. | Prioritization of a specific serine protease and a calcium ion channel for further computational and experimental validation. |

Computational Modeling of Biomolecular Interactions (e.g., Molecular Docking, Molecular Dynamics)

Once potential molecular targets have been identified, computational modeling provides a means to investigate the specific interactions between this compound and these biomolecules in greater detail. nih.gov Molecular docking and molecular dynamics simulations are two of the most powerful techniques in this regard. frontiersin.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.comualberta.cachemcopilot.comlibretexts.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics (MD) simulations provide a more dynamic view of the biomolecular interactions. frontiersin.orgnih.govmdpi.comacs.orgtandfonline.com By simulating the movement of atoms in the protein-ligand complex over time, MD simulations can reveal changes in protein conformation upon ligand binding, the stability of the binding pose predicted by docking, and the role of solvent molecules in the interaction. frontiersin.org

A hypothetical summary of computational modeling results for the interaction of this compound with a putative serine protease target is presented in the table below:

| Computational Method | Parameter | Hypothetical Finding | Implication |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | Suggests a strong and stable interaction with the enzyme's active site. |

| Key Interactions | Hydrogen bond between the amino group of the ligand and the side chain of Asp189 in the S1 pocket. Hydrophobic interactions between the azepane ring and the side chains of Gly216 and Trp215. | The amino group is crucial for anchoring the ligand in the binding site. The cyclic structure contributes to binding specificity. | |

| Molecular Dynamics Simulation | RMSD of Ligand (Å) | 1.2 ± 0.3 | The ligand remains stably bound in the predicted docking pose throughout the simulation. |

| Protein Conformational Changes | Minor fluctuations in the active site loops. | The binding of the ligand does not induce significant global conformational changes in the enzyme. |

Mechanistic Investigations of Fundamental Biological Activities

Following computational predictions, experimental validation is crucial to confirm the biological activity of this compound and to elucidate its mechanism of action. This involves a series of in vitro assays designed to probe the compound's effects on specific biological targets.

Enzyme Mechanism Studies and Protein Interactions

Based on the hypothetical identification of a serine protease as a potential target, enzyme inhibition assays would be a primary experimental approach. libretexts.org These assays measure the effect of the compound on the catalytic activity of the enzyme. By varying the concentrations of both the substrate and the inhibitor, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) can be determined. wikipedia.org

A hypothetical data set from an enzyme inhibition study of this compound against a serine protease is shown below:

| Substrate Concentration (mM) | Initial Velocity (µM/min) without Inhibitor | Initial Velocity (µM/min) with 10 µM this compound |

| 0.1 | 5.0 | 2.9 |

| 0.2 | 8.3 | 5.0 |

| 0.5 | 14.3 | 9.1 |

| 1.0 | 20.0 | 14.3 |

| 2.0 | 28.6 | 20.0 |

Analysis of this hypothetical data would likely reveal a competitive inhibition mechanism, where this compound competes with the substrate for binding to the active site of the enzyme.

Receptor Binding Studies at the Molecular Level

Should theoretical studies suggest an interaction with a specific receptor, radioligand binding assays can be employed to characterize this interaction. nih.govlabome.comwikipedia.orggiffordbioscience.comnih.gov These assays use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radioligand from the receptor is then measured, providing information about its binding affinity (Ki).

A hypothetical summary of a receptor binding study for this compound against a G-protein coupled receptor (GPCR) is presented below:

| Parameter | Value | Interpretation |

| IC50 (nM) | 150 | The concentration of this compound required to displace 50% of the radioligand. |

| Ki (nM) | 75 | The inhibition constant, indicating a moderate to high affinity for the receptor. |

| Assay Type | Competitive Radioligand Binding | Suggests that this compound binds to the same site as the radioligand. |

Ion Channel Modulation Mechanisms

If computational models predict that this compound interacts with an ion channel, electrophysiological techniques such as the patch-clamp method can be used to investigate its modulatory effects. wikipedia.orgresearchgate.netnih.govplymsea.ac.ukmoleculardevices.com This technique allows for the direct measurement of ion currents through single or multiple ion channels in a cell membrane. By applying the compound and observing changes in the current, it is possible to determine whether it acts as a blocker, an opener, or a modulator of the channel's gating properties.

Hypothetical results from a whole-cell patch-clamp experiment on a voltage-gated calcium channel in the presence of this compound are summarized below:

| Parameter | Control | With 10 µM this compound | Interpretation |

| Peak Current Amplitude (pA) | -500 | -250 | The compound reduces the influx of calcium ions, suggesting a blocking effect. |

| Activation Voltage (mV) | -20 | -20 | The voltage at which the channel opens is not significantly altered. |

| Inactivation Kinetics (τ, ms) | 150 | 145 | The rate at which the channel closes after opening is not significantly affected. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. mdpi.comnih.govijnrd.orgacs.org By synthesizing and testing a series of analogues of this compound, it is possible to identify the key structural features responsible for its activity and to optimize its potency and selectivity.

A common approach in SAR is the use of bioisosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.comwikipedia.orgnih.govresearchgate.net For example, the methyl group on the nitrogen of the azepane ring could be replaced with other alkyl groups to probe the effect of size and lipophilicity on activity. Similarly, the amino group could be modified to explore the importance of its basicity and hydrogen bonding capacity.

A hypothetical SAR table for a series of analogues of this compound targeting a serine protease is shown below:

| Compound | R1 (at N1) | R2 (at C3) | Ki (µM) | Interpretation |

| This compound | -CH3 | -NH2 | 5.2 | Parent compound with moderate activity. |

| Analogue 1 | -H | -NH2 | 25.8 | The methyl group at N1 is important for activity. |

| Analogue 2 | -CH2CH3 | -NH2 | 3.1 | A slightly larger alkyl group at N1 is tolerated and may improve activity. |

| Analogue 3 | -CH3 | -NHCOCH3 | 55.4 | Acetylation of the amino group significantly reduces activity, highlighting the importance of the primary amine. |

| Analogue 4 | -CH3 | -OH | >100 | Replacement of the amino group with a hydroxyl group abolishes activity, indicating the amino group is essential. |

These hypothetical SAR studies would suggest that the N-methyl group and the primary amino group are critical for the inhibitory activity of this compound against the putative serine protease target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-methylazepan-2-one, and how can enantiomeric purity be ensured?

- Methodological Answer: The compound is typically synthesized via lactam ring formation from precursor amines, with enantiomeric control achieved using chiral auxiliaries or catalysts. For example, the hydrochloride salt form (e.g., (3S)-3-amino-1-methylazepan-2-one hydrochloride) suggests acid-mediated cyclization under anhydrous conditions . Enantiomeric purity can be validated using chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) and comparison to certified reference standards (e.g., UKAS/ISO 17043-certified materials) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace detection. Derivatization using nitrophenyl-based reagents (e.g., 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone analogs) enhances sensitivity by introducing UV-active or fluorogenic tags . Nuclear magnetic resonance (NMR) studies (¹H, ¹³C, DEPT-135) are critical for confirming the azepan-2-one ring structure and methyl group positioning .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer: Stability studies should assess degradation kinetics under controlled humidity (e.g., 40–75% RH), temperature (4°C to 25°C), and light exposure. Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS quantification of degradation products (e.g., hydrolyzed lactam rings) can identify optimal storage protocols. Short shelf-life observations in commercial samples suggest refrigeration in amber vials with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer: Computational density functional theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the lactam carbonyl. Isotopic labeling (e.g., ¹⁵N at the amino group) combined with kinetic isotope effect (KIE) analysis reveals rate-determining steps. Experimental validation via stopped-flow NMR under varying pH (3–9) and solvent polarity (acetonitrile vs. DMSO) clarifies solvent participation in transition-state stabilization .

Q. How can discrepancies in reported biological activity data for this compound analogs be resolved?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). A meta-analysis framework should standardize data using normalized activity metrics (e.g., IC50 adjusted for protein binding) and cross-validate findings via orthogonal assays (e.g., SPR binding vs. functional cAMP assays). Structural analogs (e.g., 3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one) serve as controls to isolate substituent effects .

Q. What role does this compound play in designing enzyme inhibitors targeting aminopeptidases?

- Methodological Answer: The compound’s lactam ring mimics transition-state intermediates in peptide bond hydrolysis. Structure-activity relationship (SAR) studies require co-crystallization with target enzymes (e.g., leucine aminopeptidase) to map hydrogen-bonding interactions. Mutagenesis (e.g., Ala-scanning of active-site residues) paired with isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy contributions .

Data Contradiction Analysis Framework

- Step 1 : Cross-reference synthetic yields and purity metrics across studies (e.g., HPLC area% vs. qNMR).

- Step 2 : Identify confounding variables (e.g., residual solvents in NMR samples, column batch variability in HPLC).

- Step 3 : Replicate critical experiments under harmonized conditions (e.g., ICH Q2(R1)-validated methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.